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Compound of Interest

2-Bromo-5-
Compound Name:

(trifluoromethoxy)phenol

Cat. No.: B1341764

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,
MS) for 2-Bromo-5-(trifluoromethoxy)phenol. Due to the limited availability of public
spectroscopic data for this specific compound, this guide utilizes representative data from
structurally similar compounds to predict and interpret the expected spectral features. Detailed,
generalized experimental protocols for the acquisition of such data are also provided.

Core Compound Information

Property Value

Chemical Name 2-Bromo-5-(trifluoromethoxy)phenol
CAS Number 205371-26-2

Molecular Formula C7H4BrFs0:2

Molecular Weight 257.01 g/mol

Structure ralt text

Predicted Spectroscopic Data
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The following tables summarize the expected spectroscopic data for 2-Bromo-5-

(trifluoromethoxy)phenol based on the analysis of structurally related compounds such as 2-

bromophenol, 4-(trifluoromethoxy)phenol, and other substituted phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~72-75 m 1H Aromatic CH (H-6)
~6.9-7.1 m 1H Aromatic CH (H-4)
~6.7-6.9 m 1H Aromatic CH (H-3)
~5.0-6.0 brs 1H Phenolic OH
13C NMR (Carbon NMR)
Chemical Shift (8) ppm Assignment
~ 155 C-OH (C-1)
~ 110 C-Br (C-2)
~120- 135 Aromatic CHs (C-3, C-4, C-6)
~ 148 C-O-CFs3 (C-5)
~ 120 (q, J = 257 Hz) -OCFs
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
3600 - 3200 Broad O-H stretch (phenolic)
3100 - 3000 Medium Aromatic C-H stretch
1600 - 1450 Medium-Strong Aromatic C=C ring stretch
1250 - 1150 Strong C-O-C stretch (aryl ether)
1200 - 1000 Strong C-F stretch (trifluoromethoxy)
700 - 500 Strong C-Br stretch

Mass Spectrometry (MS)
m/z Ratio Relative Intensity (%) Assignment

[M]*- (Molecular ion peak,

256/258 ~100/~98
bromine isotope pattern)
177 Variable [M - Br]*
149 Variable [M-Br-COJ*
69 Variable [CFs]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for phenolic
compounds.

NMR Spectroscopy

Sample Preparation:

o Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
CDCls, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:
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e Instrument: 400 MHz (or higher) NMR Spectrometer

e Pulse Program: Standard single-pulse sequence.

e Number of Scans: 16-64

e Spectral Width: 0-12 ppm

o Relaxation Delay: 1-5 seconds

13C NMR Acquisition:

e Instrument: 100 MHz (or higher) NMR Spectrometer

e Pulse Program: Proton-decoupled pulse sequence.

e Number of Scans: 1024 or more to achieve adequate signal-to-noise.
e Spectral Width: 0-200 ppm

o Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
e Place a small amount of the liquid or solid sample directly onto the ATR crystal.
e Ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

Spectral Range: 4000-400 cm~1

Resolution: 4 cmm—1

Number of Scans: 16-32
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e Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g.,
methanol, acetonitrile).

Data Acquisition (Electron lonization - El):

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

lonization Mode: Electron lonization (El) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 50-500.

GC Column: A non-polar capillary column (e.g., DB-5ms).

Temperature Program: A suitable temperature gradient to ensure elution of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical sample.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a
chemical compound.

This guide serves as a foundational resource for researchers and professionals engaged in the
synthesis, analysis, and application of 2-Bromo-5-(trifluoromethoxy)phenol and related
compounds. The provided data and protocols offer a robust starting point for experimental
design and data interpretation in the absence of directly published spectra for the target
molecule.

 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Bromo-5-
(trifluoromethoxy)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1341764#spectroscopic-data-nmr-ir-ms-of-2-
bromo-5-trifluoromethoxy-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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